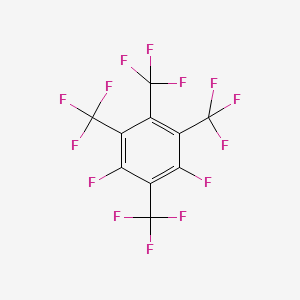
1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,3-Difluoro-2,4,5,6-tétrakis-trifluorométhylbenzène est un composé aromatique fluoré de formule moléculaire C10H2F10. Ce composé se caractérise par la présence de multiples atomes de fluor, qui lui confèrent des propriétés chimiques et physiques uniques. Il est souvent utilisé dans diverses applications de recherche scientifique en raison de sa stabilité et de sa réactivité.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1,3-Difluoro-2,4,5,6-tétrakis-trifluorométhylbenzène implique généralement l'introduction d'atomes de fluor dans un cycle aromatique. Une méthode courante est la trifluorométhylation radicalaire des composés aromatiques. Ce processus implique l'utilisation d'agents trifluorométhylant tels que CF3I ou CF3Br en présence d'initiateurs radicalaires comme l'AIBN (azobisisobutyronitrile) sous lumière UV ou conditions thermiques .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés de fluoration à grande échelle utilisant des équipements spécialisés pour gérer la nature hautement réactive et corrosive des agents fluorants. L'utilisation de réacteurs à écoulement continu peut améliorer l'efficacité et la sécurité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 1,3-Difluoro-2,4,5,6-tétrakis-trifluorométhylbenzène subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de fluor peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Oxydation et réduction : Le composé peut subir une oxydation pour former des quinones fluorées ou une réduction pour former des dérivés partiellement fluorés.
Réactions de couplage : Il peut participer à des réactions de couplage telles que le couplage de Suzuki-Miyaura pour former des composés biaryles.
Réactifs et conditions courants
Substitution nucléophile : Réactifs comme NaOH ou KOH dans des solvants polaires.
Oxydation : Agents oxydants comme KMnO4 ou H2O2.
Réduction : Agents réducteurs comme LiAlH4 ou NaBH4.
Couplage : Catalyseurs au palladium et acides boroniques en présence de bases comme K2CO3.
Produits principaux
Les principaux produits formés à partir de ces réactions comprennent divers composés aromatiques fluorés, qui peuvent être ensuite fonctionnalisés pour des applications spécifiques.
4. Applications de recherche scientifique
Le 1,3-Difluoro-2,4,5,6-tétrakis-trifluorométhylbenzène a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules fluorées complexes.
Biologie : Investigé pour son utilisation potentielle dans la conception de médicaments en raison de sa capacité à interagir avec les molécules biologiques.
Médecine : Exploré pour son potentiel en tant qu'agent de diagnostic dans les techniques d'imagerie.
5. Mécanisme d'action
Le mécanisme d'action du 1,3-Difluoro-2,4,5,6-tétrakis-trifluorométhylbenzène implique son interaction avec des cibles moléculaires par le biais de ses atomes de fluor. L'électronégativité élevée du fluor permet au composé de former des interactions fortes avec les sites riches en électrons dans les molécules biologiques. Cela peut entraîner la modulation de l'activité enzymatique ou la stabilisation de conformations moléculaires spécifiques .
Applications De Recherche Scientifique
1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential use in drug design due to its ability to interact with biological molecules.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Mécanisme D'action
The mechanism of action of 1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong interactions with electron-rich sites in biological molecules. This can lead to the modulation of enzyme activity or the stabilization of specific molecular conformations .
Comparaison Avec Des Composés Similaires
Composés similaires
1,3,5-Trifluoro-2,4,6-triiodobenzène : Un autre composé aromatique fluoré avec des propriétés similaires mais une réactivité différente en raison de la présence d'atomes d'iode.
3,5-Difluoro-2,4,6-trinitroanisole : Un composé nitroaromatique fluoré utilisé dans les matériaux énergétiques.
Unicité
Le 1,3-Difluoro-2,4,5,6-tétrakis-trifluorométhylbenzène est unique en raison de son degré élevé de fluoration, qui lui confère une stabilité et une réactivité exceptionnelles. Cela le rend particulièrement précieux dans les applications nécessitant des propriétés chimiques robustes et une résistance aux conditions difficiles.
Propriétés
Formule moléculaire |
C10F14 |
|---|---|
Poids moléculaire |
386.08 g/mol |
Nom IUPAC |
1,3-difluoro-2,4,5,6-tetrakis(trifluoromethyl)benzene |
InChI |
InChI=1S/C10F14/c11-5-2(8(16,17)18)1(7(13,14)15)3(9(19,20)21)6(12)4(5)10(22,23)24 |
Clé InChI |
QSMZBKGFNMTVLI-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1C(F)(F)F)F)C(F)(F)F)F)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-acetamidopropanoylamino)-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane](/img/structure/B12107542.png)

![1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12107558.png)
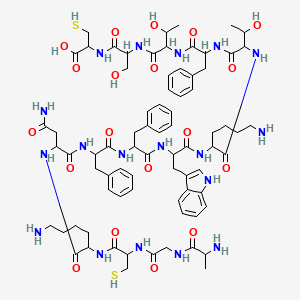

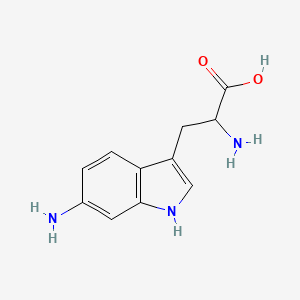
![2-Iodobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12107600.png)
![5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12107604.png)

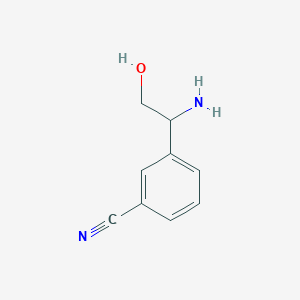
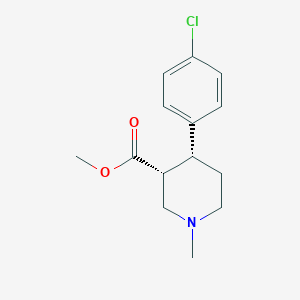
![3,9-Diazabicyclo[3.3.2]decan-10-one](/img/structure/B12107615.png)
![[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid](/img/structure/B12107616.png)

